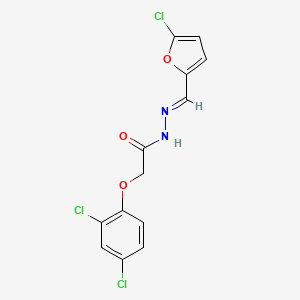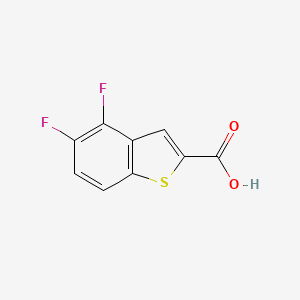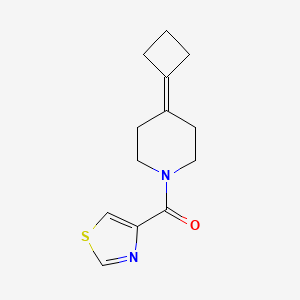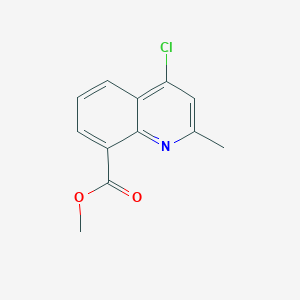![molecular formula C16H20F2N2O2 B2821023 (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380008-86-4](/img/structure/B2821023.png)
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, also known as Compound A, is a novel small molecule drug candidate that has shown potential in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound A has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammatory responses and cell growth. By inhibiting this pathway, this compound A can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects on the body. Studies have shown that it can reduce inflammation, inhibit the growth of cancer cells, and modulate the immune system. In addition, this compound A has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A in lab experiments is its low toxicity profile. This makes it a safer alternative to other drugs that may have more severe side effects. In addition, this compound A has been shown to have a high degree of selectivity, meaning that it can target specific enzymes and proteins in the body without affecting others. However, one of the limitations of using this compound A in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for the research and development of (4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A. One potential area of research is in the development of new cancer therapies. Studies have shown that this compound A has anti-tumor activity and can inhibit the growth of cancer cells, making it a promising candidate for further development as a cancer treatment. Another potential area of research is in the treatment of inflammatory and autoimmune diseases. Studies have shown that this compound A can reduce inflammation and modulate the immune system, making it a potential candidate for the treatment of these types of diseases. Finally, further research is needed to fully understand the mechanism of action of this compound A and to optimize its synthesis process for large-scale production.
Synthesis Methods
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of cyclohexene, pyridine, and azetidine as starting materials. The synthesis process is complex and involves a series of chemical reactions, including the formation of an azetidine ring and the introduction of a pyridine moiety.
Scientific Research Applications
(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone A has been the subject of several scientific studies, which have shown its potential in the treatment of various diseases. One of the most promising areas of research for this compound A is in the field of cancer treatment. Studies have shown that this compound A has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research for this compound A include the treatment of inflammation, autoimmune diseases, and infectious diseases.
properties
IUPAC Name |
(4,4-difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-16(18)5-3-13(4-6-16)15(21)20-9-12(10-20)11-22-14-2-1-7-19-8-14/h1-2,7-8,12-13H,3-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCNJLFSATYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)COC3=CN=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2820941.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)


![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)

![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)


![2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one](/img/structure/B2820956.png)
![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/no-structure.png)

![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2820962.png)